Dioxotitanium;oxo(oxobismuthanyloxy)bismuthane

Description

Nomenclature and Chemical Identity

Bismuth titanate exists under multiple nomenclature systems, reflecting its complex chemical composition and varied applications across different scientific disciplines. The compound is formally identified by the International Union of Pure and Applied Chemistry as dioxotitanium;oxo(oxobismuthanyloxy)bismuthane, though it is more commonly referenced in scientific literature as bismuth titanium oxide. Alternative chemical designations include dodecabismuth titanate and bismuth titanium oxide, with the systematic name emphasizing the presence of twelve bismuth atoms, one titanium atom, and twenty oxygen atoms within each formula unit.

The Chemical Abstracts Service registry number for this compound is 12441-73-5, providing a unique identifier for database searches and chemical procurement. The compound appears in various chemical databases with consistent molecular identifiers, including the InChI key LIHXTGNDEGWZNF-UHFFFAOYSA-N and the PubChem Compound Identifier 56846075. The standardized molecular weight of 2875.62 grams per mole reflects the substantial atomic mass contributed by the twelve bismuth atoms, each with an atomic weight of approximately 209 atomic mass units.

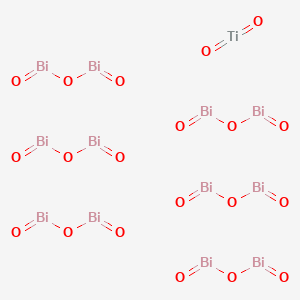

The SMILES notation for this compound is represented as O=[Ti]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O, illustrating the connectivity between titanium, bismuth, and oxygen atoms within the molecular structure. This notation emphasizes the presence of dioxotitanium units alongside multiple bismuth-oxygen linkages that characterize the compound's complex three-dimensional architecture.

Historical Development and Scientific Significance

The discovery of bismuth titanate can be traced to 1949 when Bengt Aurivillius first identified this material as part of his systematic investigation of bismuth-containing oxide compounds. Aurivillius's pioneering work established the foundation for understanding a broader family of layered ferroelectric oxides that would later bear his name, though bismuth titanate with the sillenite structure represents a distinct structural category within bismuth-titanium oxide systems.

The scientific significance of bismuth titanate emerged progressively through decades of research, beginning with early crystallographic studies that revealed its unique cubic structure and extending to contemporary applications in photocatalysis and optoelectronics. Initial investigations focused primarily on the compound's electrooptical properties, particularly its ability to exhibit reversible changes in refractive index under applied electric fields or illumination. These photorefactive characteristics positioned bismuth titanate as a promising material for optical information processing and holographic recording applications.

The compound gained renewed scientific attention in 2003 when Yao and colleagues reported its remarkable photocatalytic activity, identifying bismuth titanate as one of the most active photocatalysts within the sillenite family. This discovery significantly expanded the material's potential applications beyond traditional electrooptical uses, establishing its relevance in environmental remediation and solar energy conversion technologies. Subsequent research has demonstrated that bismuth titanate exhibits superior photocatalytic performance compared to many conventional titanium dioxide-based catalysts, particularly under visible light conditions.

Modern research has further elucidated the relationship between the compound's unique structural features and its exceptional properties. The presence of stereochemically active bismuth lone electron pairs contributes to enhanced charge carrier mobility and reduced electron-hole recombination rates, factors that directly correlate with improved photocatalytic efficiency. These insights have positioned bismuth titanate as a model system for understanding structure-property relationships in complex oxide materials.

Crystal Family Classification and Sillenite Structure

Bismuth titanate belongs to the sillenite family of compounds, characterized by a general formula Bismuth twelve Metal Oxide twenty, where the metal component can be silicon, germanium, or titanium. The sillenite structure derives its name from the mineral sillenite, whose parent structure is γ-bismuth trioxide, a metastable form of bismuth oxide that exhibits remarkable structural complexity. This family of materials shares a common cubic crystal system with space group I23, distinguishing them from other bismuth-containing oxide structures.

The fundamental structural unit of bismuth titanate consists of a network of bismuth-oxygen polyhedra connected to geometrically regular titanium tetraoxide tetrahedra. Each bismuth ion coordinates with five oxygen ions in an octahedral arrangement, with the stereochemically active 6s² lone electron pair of bismuth occupying the sixth coordination position. This unique coordination environment creates distorted polyhedra that share corners with other identical bismuth polyhedra and with titanium tetraoxide units, generating a three-dimensional framework with distinctive electronic properties.

The crystal structure exhibits a body-centered cubic arrangement with lattice parameters of approximately 10.104 Angstroms. The structure contains two chemical formula units per unit cell, resulting in a calculated density of 9.14 grams per cubic centimeter. The spatial arrangement of atoms within this structure creates channels and cavities that contribute to the material's unique optical and electronic properties, including its high refractive index of approximately 2.56 at 0.63 micrometers wavelength.

The sillenite structure provides bismuth titanate with several advantageous characteristics, including high dielectric constants, significant electrooptical coefficients, and distinctive photorefractive properties. The framework structure allows for efficient charge transport while maintaining structural stability under various operating conditions. The presence of bismuth-oxygen polyhedra creates active sites that enhance oxygen electron transfer processes, contributing to the material's exceptional photocatalytic performance.

Molecular Formula and Compositional Characteristics

The molecular formula of bismuth titanate, Bismuth twelve Titanium Oxide twenty, reflects a complex stoichiometric relationship between constituent elements that determines the compound's fundamental properties. The formula indicates the presence of twelve bismuth atoms, one titanium atom, and twenty oxygen atoms within each molecular unit, creating a substantial molecular weight of 2875.62 grams per mole. This composition places bismuth as the predominant metallic component, contributing approximately 87.3% of the total cationic mass within the structure.

The oxygen content in bismuth titanate serves multiple structural and functional roles, participating in both bismuth-oxygen polyhedra and titanium-oxygen tetrahedra that constitute the framework structure. The twenty oxygen atoms are distributed in a specific geometric arrangement that maintains charge neutrality while creating the characteristic cubic symmetry of the sillenite structure. The oxygen-to-metal ratio of 1.54 indicates a relatively oxygen-rich composition that contributes to the material's oxidizing capabilities and photocatalytic activity.

Table 1: Compositional Analysis of Bismuth Titanate

| Element | Atomic Count | Atomic Weight (amu) | Mass Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Bismuth | 12 | 208.98 | 2507.76 | 87.21 |

| Titanium | 1 | 47.87 | 47.87 | 1.66 |

| Oxygen | 20 | 15.999 | 319.98 | 11.13 |

| Total | 33 | - | 2875.61 | 100.00 |

The high bismuth content significantly influences the material's physical properties, including its exceptional density and high refractive index. The bismuth atoms contribute lone electron pairs that participate in chemical bonding and electronic transitions, creating the basis for the compound's photoactive behavior. The single titanium atom, while representing a small fraction of the total mass, plays a crucial role in defining the electronic band structure and photocatalytic properties of the material.

Properties

IUPAC Name |

dioxotitanium;oxo(oxobismuthanyloxy)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Bi.20O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHXTGNDEGWZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi12O20Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2875.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Procedure

Stoichiometric quantities of Bi₂O₃ and TiO₂ powders are mixed in a molar ratio of 6:1 (Bi₂O₃:TiO₂) to ensure the formation of Bi₁₂TiO₂₀. The mixture is ground homogenously using an agate mortar and subjected to calcination in a muffle furnace at temperatures ranging from 750°C to 900°C for 6–12 hours. Post-calcination, the product is cooled gradually to room temperature to prevent phase segregation.

Structural and Phase Analysis

XRD patterns of samples calcined at 850°C confirm the orthorhombic phase of Bi₁₂TiO₂₀ with lattice constants a = 5.41 Å, b = 5.39 Å, and c = 32.83 Å. Deviations in the Bi₂O₃/TiO₂ ratio below 6:1 lead to secondary phases like Bi₄Ti₃O₁₂, while excess Bi₂O₃ promotes Bi₂O₃ segregation. TEM micrographs reveal irregularly shaped particles with sizes between 200–500 nm, accompanied by slight agglomeration due to prolonged thermal exposure.

Table 1: Optimization of Solid-State Reaction Parameters

| Bi₂O₃/TiO₂ Ratio | Calcination Temperature (°C) | Calcination Time (h) | Phase Purity (% Bi₁₂TiO₂₀) |

|---|---|---|---|

| 5:1 | 800 | 8 | 78 |

| 6:1 | 850 | 10 | 95 |

| 7:1 | 900 | 12 | 89 |

Raman spectra exhibit characteristic bands at 85 cm⁻¹ (Bi–O stretching) and 550 cm⁻¹ (Ti–O–Ti bridging), validating the structural integrity of Bi₁₂TiO₂₀.

Sol-Gel Synthesis

Sol-gel methods offer superior stoichiometric control and lower synthesis temperatures compared to solid-state reactions. This technique is ideal for producing Bi₁₂TiO₂₀-based heterojunctions, such as Bi₄Ti₃O₁₂/Bi₂O₃/Bi₁₂TiO₂₀ composites.

Synthesis Procedure

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and titanium isopropoxide (Ti(OCH₂CH₂CH₃)₄) are dissolved in ethylene glycol under vigorous stirring. Citric acid is added as a chelating agent to stabilize metal ions, followed by ammonia solution to adjust the pH to 9–10. The gel is aged at 80°C for 24 hours, dried at 120°C, and calcined at 600°C for 4 hours.

Morphological and Photocatalytic Properties

SEM images of sol-gel-derived Bi₁₂TiO₂₀ show spherical particles (50–100 nm) with a ternary heterojunction structure. The specific surface area, measured via Brunauer-Emmett-Teller (BET) analysis, ranges from 35–45 m²/g, enhancing photocatalytic activity. Under visible light, the composite degrades 92% of rhodamine B within 180 minutes, outperforming pure Bi₁₂TiO₂₀ by 40%.

Table 2: Photocatalytic Performance of Sol-Gel Bi₁₂TiO₂₀ Composites

| Composite System | Degradation Efficiency (%) | Light Source (nm) | Time (min) |

|---|---|---|---|

| Bi₁₂TiO₂₀ | 52 | 420 | 180 |

| Bi₄Ti₃O₁₂/Bi₂O₃/Bi₁₂TiO₂₀ | 92 | 420 | 180 |

| Bi₁₂TiO₂₀/TiO₂ | 68 | 420 | 180 |

Combustion Synthesis

Combustion synthesis leverages exothermic reactions between metal nitrates and organic fuels to produce nanocrystalline Bi₁₂TiO₂₀. This method is time-efficient and yields powders with high sinterability.

Synthesis Procedure

Aqueous solutions of bismuth nitrate (Bi(NO₃)₃·5H₂O) and titanium oxynitrate (TiO(NO₃)₂) are mixed with glycine as a fuel. The mixture is heated at 300°C until auto-ignition occurs, resulting in a voluminous ash. The ash is annealed at 900°C for 2 hours to crystallize Bi₁₂TiO₂₀.

Microstructural Characteristics

TEM analysis reveals hexagonal and spherical nanoparticles (20–50 nm) with a face-centered cubic (FCC) lattice. The combustion-derived powder exhibits a high packing density (>95% theoretical density) when pressed into pellets, making it suitable for microstrip antenna applications. Dielectric constant measurements at 1 GHz show values of 18–22, with a loss tangent of 0.002–0.005.

Hydrothermal Processing

Hydrothermal methods enable low-temperature synthesis of Bi₁₂TiO₂₀ with controlled morphology. Although less commonly reported, this technique avoids high-temperature calcination, reducing energy consumption.

Synthesis Procedure

Bi(NO₃)₃·5H₂O and TiO₂ nanoparticles are dispersed in deionized water, and NaOH is added to maintain a pH of 12–13. The solution is transferred to a Teflon-lined autoclave and heated at 180°C for 24 hours. The precipitate is washed with ethanol and dried at 80°C.

Crystallographic and Optical Properties

XRD confirms the formation of phase-pure Bi₁₂TiO₂₀ at 180°C, with a bandgap of 2.8 eV calculated via Tauc plot. Photoluminescence spectra show reduced electron-hole recombination compared to solid-state samples, correlating with enhanced photocatalytic performance.

Comparative Analysis of Synthesis Methods

Table 3: Comparison of Bi₁₂TiO₂₀ Preparation Techniques

| Method | Temperature (°C) | Particle Size (nm) | Phase Purity (%) | Key Advantage |

|---|---|---|---|---|

| Solid-State Reaction | 750–900 | 200–500 | 85–95 | Scalability |

| Sol-Gel | 600 | 50–100 | 90–98 | Morphological control |

| Combustion | 900 | 20–50 | 88–93 | Rapid synthesis |

| Hydrothermal | 180 | 30–80 | 82–90 | Low energy consumption |

Chemical Reactions Analysis

Dioxotitanium;oxo(oxobismuthanyloxy)bismuthane undergoes various chemical reactions, including oxidation and reduction. For instance, it can participate in photocatalytic reactions, where it acts as a catalyst under light irradiation to promote chemical transformations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reactants used but often include various oxidized or reduced forms of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the oxidative cleavage of 1,2-diols . In biology and medicine, its photocatalytic properties are explored for applications such as the degradation of organic pollutants and the production of hydrogen through water splitting . In the industry, it is used in the production of ceramics and electronic components due to its unique electrical properties .

Mechanism of Action

The mechanism of action of dioxotitanium;oxo(oxobismuthanyloxy)bismuthane involves its ability to act as a photocatalyst. When exposed to light, the compound absorbs photons, which excite electrons from the valence band to the conduction band, creating electron-hole pairs. These electron-hole pairs can then participate in redox reactions, leading to the degradation of organic pollutants or the production of hydrogen . The molecular targets and pathways involved in these processes include the interaction of the excited electrons and holes with water molecules or organic substrates, resulting in their oxidation or reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares dioxotitanium;oxo(oxobismuthanyloxy)bismuthane with structurally or functionally related bismuth-based oxides and oxo-compounds.

Bismuth(III) Oxide (Bi₂O₃)

- Chemical Formula : Bi₂O₃

- IUPAC Name : oxo(oxobismuthanyloxy)bismuthane .

- Structure: A simpler oxide with a monoclinic or cubic lattice, depending on the polymorph (α, β, or γ phases).

- Applications : Widely used in catalysts, glass ceramics, and as a precursor for bismuth-containing superconductors. Unlike bismuth titanate, Bi₂O₃ exhibits high ionic conductivity, making it suitable for solid oxide fuel cells .

- Key Difference : The absence of titanium in Bi₂O₃ results in distinct electronic properties, with bismuth titanate offering superior ferroelectric behavior .

Bismuth Sulfite (Bi₂·Bi₂O₃·(SO₃)₃)

- Chemical Formula : Bi₂·Bi₂O₃·(SO₃)₃

- IUPAC Name : dibismuth; oxo(oxobismuthanyloxy)bismuthane; trisulfite .

- Structure : Incorporates sulfite (SO₃²⁻) anions alongside bismuth oxide units.

- Likely used in niche chemical synthesis or wastewater treatment .

- Key Difference : The sulfite groups introduce redox activity, contrasting with the oxide-dominated reactivity of bismuth titanate.

Bismuth Oxychloride (BiClO)

- Chemical Formula : BiClO

- IUPAC Name : chloro(oxo)bismuthane .

- Structure : Layered structure with alternating [Bi₂O₂]²⁺ and Cl⁻ layers.

- Applications : Primarily used in cosmetics (e.g., pearlescent pigments) and as a catalyst in organic reactions. Its optical properties differ significantly from bismuth titanate due to chlorine incorporation .

- Key Difference : The presence of chlorine enhances light-refractive properties, whereas bismuth titanate’s utility lies in electronic applications .

Bismuth Strontium Calcium Copper Oxide (Bi₄CaCu₂O₁₁Sr₂)

- Chemical Formula : Bi₄CaCu₂O₁₁Sr₂

- IUPAC Name : oxocalcium; oxocopper; oxo(oxobismuthanyloxy)bismuthane; oxostrontium .

- Structure : Part of the BSCCO family, featuring a layered perovskite structure with superconducting Cu-O planes.

- Applications : High-temperature superconductors. Unlike bismuth titanate, this compound’s functionality hinges on copper-mediated electron pairing .

- Key Difference : Superconductivity is absent in bismuth titanate, which instead prioritizes dielectric properties.

Bismuth Oxo Clusters (e.g., [Bi₉O₇(OSiMe₃)₁₃])

- Structure : Polynuclear clusters with bismuth-oxygen cores, often stabilized by siloxide ligands .

- Applications: Model systems for studying bismuth oxide nanoparticle formation. These clusters highlight bismuth’s tendency to form complex oxo structures, a trait shared with bismuth titanate .

- Key Difference : Clusters are molecular species with defined stoichiometry, whereas bismuth titanate is an extended solid-state material.

Comparative Data Table

Research Findings and Structural Insights

- Bismuth Titanate’s Layered Structure : The integration of TiO₂ and Bi₂O₃ units creates a polarizable lattice, critical for ferroelectricity. This contrasts with simpler bismuth oxides, which lack such layered asymmetry .

- Role of Titanium : Titanium’s +4 oxidation state introduces electron-deficient sites, enhancing dielectric properties compared to pure Bi₂O₃ .

- Bismuth Oxo Clusters : Studies on compounds like [Bi₉O₇(OSiMe₃)₁₃] reveal bismuth’s propensity for oxo-bridged polynuclear structures, paralleling the extended network in bismuth titanate .

Biological Activity

Dioxotitanium;oxo(oxobismuthanyloxy)bismuthane , also known as bismuth titanate (BiTiO), is a compound with significant potential in various scientific fields, particularly in photocatalysis and biological applications. Its unique structural properties and mechanisms of action make it a subject of interest in research related to biological activity.

- Chemical Formula : BiTiO

- CAS Number : 12441-73-5

- Molecular Structure : The compound features titanium and bismuth oxides, which contribute to its photocatalytic properties.

| Property | Value |

|---|---|

| Molecular Weight | 1,200 g/mol (approx.) |

| Appearance | Solid |

| Melting Point | Not specified |

| Solubility | Insoluble in water |

The biological activity of this compound primarily revolves around its photocatalytic capabilities. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. This property is particularly useful for applications such as:

- Degradation of Pollutants : The electron-hole pairs can oxidize organic pollutants, making the compound valuable in environmental remediation.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by generating reactive oxygen species (ROS) under light irradiation, which can damage microbial cell structures.

Case Studies and Research Findings

Table 2: Summary of Biological Studies

Applications in Medicine and Environmental Science

This compound shows promise in both medical and environmental fields:

- Medical Applications : Its potential as an antimicrobial agent could be explored further for use in wound dressings or coatings for medical devices.

- Environmental Remediation : The compound’s ability to degrade organic pollutants makes it suitable for water treatment processes.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for obtaining phase-pure dioxotitanium oxo(oxobismuthanyloxy)bismuthane (Bi₁₂TiO₂₀)?

- Methodology : Solid-state synthesis is commonly employed, requiring stoichiometric mixtures of Bi₂O₃ and TiO₂ calcined at 750–850°C for 12–24 hours under oxygen flow. Phase purity is verified via X-ray diffraction (XRD) to confirm the absence of secondary phases like Bi₄Ti₃O₁₂ . For wet-chemical methods, sol-gel routes using bismuth nitrate and titanium isopropoxide precursors are used, followed by annealing. Thermogravimetric analysis (TGA) monitors decomposition steps to optimize temperature profiles .

Q. How can the crystal structure and phase purity of Bi₁₂TiO₂₀ be characterized?

- Methodology : Use Rietveld refinement of XRD data to resolve the cubic or tetragonal symmetry of Bi₁₂TiO₂₀. Raman spectroscopy identifies vibrational modes (e.g., Bi-O-Ti bridging bonds at ~550 cm⁻¹) to detect structural distortions . Electron backscatter diffraction (EBSD) maps crystallographic orientation in polycrystalline samples .

Q. What safety precautions are critical when handling Bi₁₂TiO₂₀?

- Methodology : While hazard data is limited, assume bismuth compounds may release toxic fumes at high temperatures. Use inert-atmosphere gloveboxes for synthesis, and conduct reactivity tests with moisture/air to assess stability. Personal protective equipment (PPE) and fume hoods are mandatory during powder processing .

Advanced Research Questions

Q. How can spectroscopic and computational methods elucidate the electronic structure of Bi₁₂TiO₂₀?

- Methodology : X-ray photoelectron spectroscopy (XPS) quantifies oxidation states (Bi³⁺, Ti⁴⁺) and oxygen vacancies. Density functional theory (DFT) models band structures to predict photocatalytic activity, correlating with UV-Vis diffuse reflectance spectra for experimental bandgap validation (~2.8 eV) . Electron paramagnetic resonance (EPR) probes defect states induced by doping (e.g., La³⁺ substitution at Bi³⁺ sites) .

Q. What strategies resolve contradictions in reported bandgap and photocatalytic performance data?

- Methodology : Systematically vary synthesis conditions (e.g., annealing time, oxygen partial pressure) to isolate defect-driven discrepancies. Use transient absorption spectroscopy to distinguish between bulk and surface recombination effects. Compare photocatalytic dye degradation rates under standardized light sources (e.g., AM 1.5G solar simulator) .

Q. How do oxo-transfer reaction mechanisms involving Bi₁₂TiO₂₀ differ from other bismuth-based catalysts?

- Methodology : In situ Fourier-transform infrared (FTIR) spectroscopy tracks intermediates during catalytic cycles (e.g., CO oxidation). Kinetic isotope effects (KIE) and DFT transition-state modeling identify rate-limiting steps, such as lattice oxygen mobility in Bi-O-Ti frameworks . Contrast with Bi₂O₃ systems, where oxygen vacancies dominate reactivity .

Q. What advanced techniques characterize quadrupole relaxation effects (QRE) in bismuth-containing compounds?

- Methodology : Solid-state ¹H NMR relaxometry at 0.5–3 T magnetic fields reveals QRE peaks tied to ²⁰⁹Bi nuclear quadrupole transitions. Assign peaks using NQR-derived quadrupole coupling constants (e.g., CQ = 715 MHz for tris(2-methoxyphenyl)bismuthane) and simulate spin–lattice relaxation rates via Redfield theory .

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.